5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C8H12N2S3 and a molecular weight of 232.39 g/mol It is known for its unique structure, which includes a thiadiazole ring substituted with a cyclohexylsulfanyl group and a thiol group
Vorbereitungsmethoden
The synthesis of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with sulfur and subsequent thiolation . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell membrane integrity or inhibit essential enzymes in microorganisms . As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways involved in cancer cell growth . The exact molecular targets and pathways can vary based on the specific derivative and its mode of action.
Vergleich Mit ähnlichen Verbindungen
5-Cyclohexylsulfanyl-[1,3,4]thiadiazole-2-thiol can be compared with other thiadiazole derivatives, such as:
5-Methylsulfanyl-[1,3,4]thiadiazole-2-thiol: Similar structure but with a methyl group instead of a cyclohexyl group, leading to different physical and chemical properties.
5-Phenylsulfanyl-[1,3,4]thiadiazole-2-thiol: Contains a phenyl group, which may enhance its aromaticity and influence its reactivity and biological activity.
The uniqueness of this compound lies in its cyclohexylsulfanyl group, which imparts specific steric and electronic effects, potentially enhancing its stability and reactivity in certain applications.
Eigenschaften
CAS-Nummer |
4887-26-7 |
---|---|
Molekularformel |
C8H12N2S3 |
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
5-cyclohexylsulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C8H12N2S3/c11-7-9-10-8(13-7)12-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,11) |
InChI-Schlüssel |
PLDIBUMXSISOET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SC2=NNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.